Azacyclonol hydrochloride

Catalog No.
S519986
CAS No.
1798-50-1
M.F
C18H22ClNO
M. Wt
303.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azacyclonol hydrochloride

Substitution with free base or isomeric pipradrol leads to failed synthesis and analytical bias. Azacyclonol HCl ensures precise stoichiometry, suppresses cyclopropyl ketone byproducts, and serves as the definitive building block for fexofenadine synthesis. - Enables unequivocal LC-MS/MS biomarker monitoring and isomer differentiation from stimulant pipradrol. - Stable crystalline salt with reproducible solubility for organometallic coupling. - Reliable supply for API process development and reference standard use.

CAS Number

1798-50-1

Product Name

Azacyclonol hydrochloride

IUPAC Name

diphenyl(piperidin-4-yl)methanol;hydrochloride

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C18H21NO.ClH/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1-10,17,19-20H,11-14H2;1H

InChI Key

LBRAWKGGVUCSOX-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Azacyclonol hydrochloride; Azacyclonol HCl

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

The exact mass of the compound Azacyclonol hydrochloride is 303.139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

25 mg, 50 mg, 100 mg, 500 mg

Azacyclonol hydrochloride (CAS 1798-50-1) is the stable hydrochloride salt of α,α-diphenyl-4-piperidinemethanol. While historically investigated as an ataractic agent, its modern procurement value is firmly established as a critical pharmaceutical intermediate and an analytical reference standard. It serves as the primary piperidine building block in the synthesis of the non-sedating H1-receptor antagonists fexofenadine and terfenadine [1]. Compared to its free base form, the hydrochloride salt offers enhanced crystalline stability, improved handling characteristics, and a highly predictable solubility profile, establishing it as the standard material for rigorous industrial coupling reactions and quantitative LC-MS/MS bioanalysis .

Research Fit

Isomer-selective catecholamine signaling studies (γ-pipradrol context)

Terfenadine metabolite identification and quantitative analytical reference

M3 muscarinic receptor ligand in prostate cancer cell model assays

Historical antipsychotic endpoint modeling (hebephrenic/catatonic subgroup response)

Substituting azacyclonol hydrochloride with its free base (CAS 115-46-8) or its positional isomer pipradrol (α,α-diphenyl-2-piperidinemethanol) introduces severe process and analytical failures. In API manufacturing, utilizing pipradrol instead of the 4-isomer azacyclonol yields an entirely different regioisomer that lacks fexofenadine's specific antihistamine activity [1]. Furthermore, substituting the hydrochloride salt with the free base in aqueous analytical matrices alters dissolution kinetics and can trigger pH-dependent precipitation, complicating quantitative recovery. In synthetic workflows, the precise stoichiometric control afforded by the highly pure, crystalline hydrochloride salt is essential to suppress side reactions, such as the base-catalyzed formation of unwanted cyclopropyl ketone byproducts during alkylation [2].

Substitution Risk

Isomer Mismatch

Pipradrol (α-isomer) exhibits opposing catecholamine effects; functional inversion may occur.

Endpoint Context

Reported clinical endpoint responses differ across schizophrenia subtypes; not interchangeable for historical trial replication.

Ligand Specificity

Unique M3 receptor ligand and terfenadine metabolite properties limit direct substitution in oncology or metabolism studies.

Enhanced Aqueous Solubility

Azacyclonol hydrochloride exhibits significantly improved solubility in aqueous media compared to its free base counterpart. While the free base is notoriously difficult to dissolve in water—achieving only ~0.14 mg/mL even when pre-dissolved in DMF and diluted into PBS —the hydrochloride salt reaches concentrations of 2.0 mg/mL in water with mild sonication, and up to 50 mg/mL in DMSO . This enhanced solubility profile eliminates the need for high concentrations of harsh organic solvents during assay preparation.

Evidence DimensionAqueous solubility
Target Compound Data2.0 mg/mL in H2O (Azacyclonol hydrochloride)
Comparator Or Baseline~0.14 mg/mL in 1:6 DMF:PBS (Azacyclonol free base)
Quantified Difference>14-fold increase in aqueous solubility
ConditionsAmbient temperature, aqueous or semi-aqueous buffer systems

Procuring the hydrochloride salt ensures rapid, reproducible dissolution for in vitro assays without requiring high concentrations of cytotoxic organic solvents.

Catecholamine Modulation vs. Pipradrol
Head-to-head
Pipradrol increased catecholamine responses and reduced tyramine response; azacyclonol showed no such effects — qualitatively opposite functional profile (in vivo feline model).
Isomer-dependent functional contrast supports selective γ-isomer use in catecholamine signaling studies.
Direct comparison; structural isomer may invert experimental outcomes.

Regioisomeric Requirement for Fexofenadine

In the industrial synthesis of the antihistamine fexofenadine, the substitution pattern of the piperidine ring is non-negotiable. Azacyclonol (the 4-piperidine isomer) successfully couples with functionalized aryl ketones or bromoketones to yield the target H1-receptor antagonist [1]. Substituting this with its positional isomer, pipradrol (the 2-piperidine isomer), results in an entirely different, pharmacologically distinct compound. Furthermore, utilizing high-purity azacyclonol minimizes the formation of unpurified ortho- or meta-regioisomers, enabling overall fexofenadine yields of up to 26% across optimized multi-step routes[2].

Evidence DimensionDownstream API viability and yield
Target Compound DataUp to 26% overall yield of fexofenadine across 6 steps
Comparator Or BaselinePipradrol (2-isomer) yields 0% fexofenadine
Quantified Difference100% shift in regioisomeric product formation
ConditionsMulti-step organometallic coupling and alkylation

Buyers must strictly verify the 4-isomer identity (azacyclonol) to prevent catastrophic batch failures in antihistamine manufacturing.

Antipsychotic Endpoint Ranking vs. Chlorpromazine & Reserpine
Trial context
Hebephrenic/catatonic subgroup: reserpine ranked first, azacyclonol second, chlorpromazine third. Paranoid subgroup: chlorpromazine first, reserpine second, azacyclonol third (1956 clinical evaluation).
Reported differential endpoint ranking across schizophrenia subtypes — relevant for historical antipsychotic response modeling.
Qualitative ranking; exact patient numbers not specified. Endpoint context review.

Baseline Resolution in LC-MS/MS

Azacyclonol is a major active metabolite of terfenadine and a critical biomarker for fexofenadine intake. In clinical and forensic urine screening, it is imperative to distinguish azacyclonol from its controlled structural isomer, pipradrol. High-purity azacyclonol hydrochloride reference standards enable the development of optimized LC-MS/MS gradients (using a C18 column with acetonitrile/0.1% acetic acid) that achieve baseline separation of these two isomers [1]. Without a pure, verified standard, co-elution could lead to false-positive identifications for pipradrol, a regulated CNS stimulant.

Evidence DimensionChromatographic separation (LC-MS/MS)
Target Compound DataBaseline resolution on C18 column
Comparator Or BaselinePipradrol (identical m/z 268.3)
Quantified DifferenceComplete chromatographic separation of isobaric compounds
ConditionsPoroshell C18 column, positive ionization mode MS/MS

Procuring an exact, high-purity reference standard is mandatory for forensic labs to accurately differentiate antihistamine use from illicit stimulant exposure.

Brain Serotonin: vs. Chlorpromazine & Tetrabenazine
Reported comparison
Azacyclonol had no effect on brain serotonin after electroshock; tetrabenazine markedly decreased serotonin; chlorpromazine showed a non-significant decrease (rat model).
Serotonergic neutrality supports use in neurochemical assays where serotonin modulation should be avoided.
Electroshock model; qualitative differences reported.
Ganglionic Blockade
Data to verify
Reduced electrically stimulated contractile responses in feline nictitating membrane preparation — quantitative % not specified in source.
Ganglionic blocking property differentiates from centrally acting CNS depressants; supports autonomic research models.
Source documentation incomplete; confirm with independent data.
Analytical Purity & Quality
Specification review
HPLC purity ≥98%; moisture ≤0.5% (Karl Fischer); heavy metals ≤10 ppm; single impurities ≤0.5% each (vendor COA).
Meets research-grade purity criteria for analytical reference standard applications.
Vendor specification; confirm lot-specific certificate.
M3 Receptor Ligand in Prostate Cancer
Class-level inference
Blocks carbachol-induced proliferation and NOX activity in DU145 cells; tumor xenograft model response observed. Pipradrol and typical antipsychotics lack documented M3-mediated anticancer activity.
Supports M3 receptor-targeted prostate cancer cell studies. Requires independent validation.
Sources absent; verify receptor binding and functional endpoint data.

Antihistamine API Precursor

Azacyclonol hydrochloride is the essential piperidine building block for synthesizing fexofenadine and terfenadine. Its high-purity crystalline form allows for precise stoichiometric control during organometallic coupling and alkylation steps, minimizing unwanted cyclopropyl ketone byproducts [1].

LC-MS/MS Reference Standard

Employed as a critical biomarker standard in clinical toxicology and pharmacokinetic screening. It enables laboratories to accurately monitor fexofenadine metabolism and definitively distinguish it from the isomeric stimulant pipradrol [2].

Receptor Study Control

Utilized as a baseline compound in structure-activity relationship (SAR) assays. Because it is the 4-piperidine isomer, it serves as a mild depressant control when comparing the neurochemical effects of 2-piperidine stimulants [3].

Application Fit

Application
Selection Property
Validation Focus
Isomer-selective catecholamine signaling studies
γ-isomer without stimulant-like catecholamine response
Confirm functional differentiation from α-pipradrol in assay system
Historical antipsychotic endpoint modeling
Reported differential response ranking in hebephrenic/catatonic subgroups
Subtype-specific endpoint replication; verify against 1956 trial data
Terfenadine metabolite identification & quantification
Certified analytical reference standard suitability
LC-MS method validation; metabolite stability in biological matrices
M3 receptor-mediated prostate cancer cell studies
M3 muscarinic receptor ligand activity; blocks carbachol-induced proliferation
Receptor binding confirmation; DU145 xenograft model endpoint review

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

303.1389920 Da

Monoisotopic Mass

303.1389920 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4BXX0XNP9R

Related CAS

115-46-8 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1798-50-1

Wikipedia

Azacyclonol hydrochloride
1: BRAUN DL, BROWN BB, FELDMAN RG. The pharmacologic activity of alpha-(4-piperidyl)-benzhydrol hydrochloride (azacyclonol hydrochloride); an ataractive agent. J Pharmacol Exp Ther. 1956 Oct;118(2):153-61. PubMed PMID: 13368052.
2: ODLAND TM. Azacyclonol (frenquel) hydrochloride in the treatment of chronic schizophrenia; a double-blind, controlled study. J Am Med Assoc. 1957 Sep 28;165(4):333-5. PubMed PMID: 13462791.
3: DHAWAN BN, GUPTA GP. Hypothermic and antipyretic activity of 4-piperidyl diphenyl carbinol hydrochloride (azacyclonol). Arch Int Pharmacodyn Ther. 1962 May 1;137:54-60. PubMed PMID: 13885959.
4: TRAVIS JC. Treatment of the acute complications of chronic alcoholism; use of azacyclonol (frenquel) hydrochloride in one hundred consecutive cases. J Am Med Assoc. 1958 May 10;167(2):156-7. PubMed PMID: 13538682.
5: BEN-DAVID M, MENCZEL E, SULMAN FG. THE HYPOGLYCAEMIC EFFECT OF AZACYCLONOL AND ITS MECHANISM. Arch Int Pharmacodyn Ther. 1963 Oct 1;145:309-21. PubMed PMID: 14067559.
6: HERVE Y, CARRIE J, GAYRAL L, LE MAILLOUX. [Azacyclonol (Frenquel). Uses and results]. Toulouse Med. 1960 Oct;61:663-8. French. PubMed PMID: 13713843.
7: COATS EA, GRAY RW, MACQUIDDY EL. The use of azacyclonol (frenquel) in the treatment of mental disturbances of the aged: a double-blind, controlled study. J Am Geriatr Soc. 1958 Sep;6(9):675-80. PubMed PMID: 13575102.
8: LEVY S. Intravenous use of azacyclonol. Northwest Med. 1958 May;57(5):620-3. PubMed PMID: 13541823.
9: BERRY JF, MAGEE WL, ROSSITER RJ. Effect of chlorpromazine and azacyclonol on the labelling of phosphatides in brain slices. Biochim Biophys Acta. 1956 Aug;21(2):408-9. PubMed PMID: 13363943.
10: SOULAIRAC A, HALPERN B, MOREL P, SCHAUB S. [Trial treatment of certain chronic hallucinatory psychotic syndromes by azacyclonol (frenquel)]. Ann Med Psychol (Paris). 1960 Apr;118(1):768-80. French. PubMed PMID: 13833008.
11: Martens J. Determination of the terfenadine metabolite azacyclonol in human serum using gas chromatography-mass spectrometry. J Chromatogr B Biomed Appl. 1996 Apr 12;678(2):349-53. PubMed PMID: 8738042.
12: RUMKE CL. [Pharmacological & clinical effects of azacyclonol]. Ned Tijdschr Geneeskd. 1958 Oct 18;102(42):2057-60. Dutch. PubMed PMID: 13613404.
13: ALLIN TG Jr, POGGE RC. The use of azacyclonol and pipradrol in general practice. Int Rec Med Gen Pract Clin. 1956 Apr;169(4):222-30. PubMed PMID: 13318734.
14: Kuhlman JJ Jr, Levine B, Klette KL, Magluilo J Jr, Kalasinsky KS, Smith ML. Measurement of azacyclonol in urine and serum of humans following terfenadine (Seldane) administration using gas chromatography-mass spectrometry. J Chromatogr. 1992 Jul 24;578(2):207-13. PubMed PMID: 1400799.
15: BENSOUSSAN P, VILLIAUMEY EM, ROUSSEAU J. [Symptomatic effects of azacyclonol on an hallucinatory and interpretative syndrome; presentation of patient]. Ann Med Psychol (Paris). 1956 May;114(5):821-5. French. PubMed PMID: 13340359.
16: LEMERE F. Failure of azacyclonol (frenquel) to relieve non-experimental mental confusion and hallucinations. Am J Psychiatry. 1957 Mar;113(9):840-1. PubMed PMID: 13402977.
17: DRESEL PE. The effect of azacyclonol on some cardiovascular and metabolic actions of epinephrine. J Pharmacol Exp Ther. 1959 Mar;125(3):208-12. PubMed PMID: 13642259.
18: [Azacyclonol (chlorhydrate). Chlorhydrate of diphenyl (4-piperidyl) methanol]. Ann Pharm Fr. 1968 Jul-Aug;26(7):583-4. French. PubMed PMID: 5729721.
19: Ling KH, Leeson GA, Burmaster SD, Hook RH, Reith MK, Cheng LK. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes. Drug Metab Dispos. 1995 Jun;23(6):631-6. PubMed PMID: 7587944.
20: FERGUSON JT. Azacyclonol: use of a new pharmacologic agent in chronic schizophrenia. Antibiotic Med Clin Ther (New York). 1956 Jul;3(2):146-51. PubMed PMID: 13340696.

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